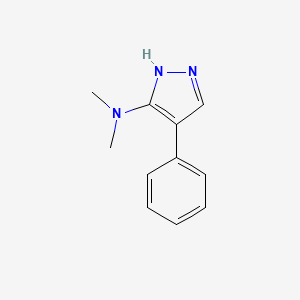

N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4-phenyl-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14(2)11-10(8-12-13-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJOYLGBBOFNRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=NN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine

Executive Summary & Retrosynthetic Analysis

Target Molecule: N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine (CAS: 98635-14-4) Context: This scaffold represents a critical substructure in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., substituted pyrazoles in EGFR inhibitors) and analgesic agents. The presence of the N,N-dimethylamino group at position 3, combined with a phenyl group at position 4, creates a unique electronic and steric profile that modulates the pyrazole's binding affinity.

Senior Scientist Insight: The primary challenge in synthesizing this molecule is not the construction of the pyrazole core, but the specific installation of the N,N-dimethylamino group. Direct cyclization strategies using N,N-dimethyl-substituted precursors (like enamines) typically result in the loss of the dimethylamine moiety via transamination with hydrazine. Therefore, a "Construct-then-Functionalize" approach is the most robust pathway. We first build the stable 4-phenyl-1H-pyrazol-3-amine core and subsequently perform a selective reductive alkylation.

Retrosynthetic Logic

The synthesis is deconstructed into three logical phases:

-

Functionalization: Reductive methylation of the primary amine.

-

Cyclization: Hydrazine-mediated ring closure of an enaminonitrile.

-

Activation: Condensation of phenylacetonitrile with a formylating agent (DMF-DMA).

Figure 1: Retrosynthetic analysis utilizing the "Construct-then-Functionalize" strategy.

Detailed Synthesis Pathway[1]

Phase 1: Precursor Assembly (Enaminonitrile Formation)

The synthesis commences with the activation of phenylacetonitrile. While classic formylation uses ethyl formate/sodium ethoxide, the use of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is superior for scalability and purity. It generates the enaminonitrile in a single step without the need for strong metal bases.

-

Reagents: Phenylacetonitrile, DMF-DMA.

-

Conditions: Reflux (Neat or in Toluene/DMF).

-

Mechanism: The active methylene of phenylacetonitrile attacks the electrophilic carbon of DMF-DMA, followed by the elimination of methanol.

Phase 2: Pyrazole Ring Construction

This is the critical "transamination-cyclization" step. Reaction of the enaminonitrile with hydrazine hydrate does not retain the dimethylamino group. The hydrazine nucleophile displaces the dimethylamine (leaving group) to form the pyrazole core.

-

Reagents: Hydrazine Hydrate (80% or 100%), Ethanol.

-

Scientist's Note: The reaction is regioselective.[4] The hydrazine attacks the

-carbon (displacing NMe

Phase 3: Selective Reductive Methylation

The final step converts the primary amine (-NH

-

Reagents: Formaldehyde (37% aq.), Sodium Cyanoborohydride (NaBH

CN), Acetic Acid, Methanol. -

Why this method? Acidic conditions protonate the basic pyrazole ring nitrogen (N2), protecting it from reaction. The exocyclic amine remains nucleophilic enough to react with formaldehyde to form the iminium ion, which is selectively reduced by NaBH

CN.

Experimental Protocols

Step 1: Synthesis of 3-(dimethylamino)-2-phenylacrylonitrile

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Charge Phenylacetonitrile (11.7 g, 100 mmol) and DMF-DMA (14.3 g, 120 mmol).

-

Reaction: Heat the neat mixture to 100°C for 4–6 hours.

-

Observation: The evolution of methanol vapor indicates progress.

-

-

Workup: Cool to room temperature. The product often crystallizes upon cooling. If not, remove excess DMF-DMA under reduced pressure.

-

Purification: Triturate the residue with cold diethyl ether or hexane to obtain a yellow solid.

Step 2: Synthesis of 4-phenyl-1H-pyrazol-3-amine[3]

-

Setup: Dissolve the enaminonitrile (17.2 g, 100 mmol) from Step 1 in Ethanol (100 mL).

-

Cyclization: Add Hydrazine Hydrate (7.5 g, 150 mmol) dropwise at room temperature.

-

Exotherm Alert: The reaction is exothermic; add slowly.

-

-

Reflux: Heat the mixture to reflux for 3–5 hours. Monitor by TLC (EtOAc:Hexane 1:1).

-

Isolation: Concentrate the solvent to ~20 mL. Cool to 0°C. The product will precipitate.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/Water if necessary.

-

Yield Target: 75–80%.

-

Characterization: 1H NMR should show a broad singlet for NH

(~4.0-5.0 ppm) and the pyrazole CH.

-

Step 3: Synthesis of this compound[2]

-

Setup: Dissolve 4-phenyl-1H-pyrazol-3-amine (1.59 g, 10 mmol) in Methanol (20 mL) and Acetic Acid (2 mL).

-

Imine Formation: Add Formaldehyde (37% aq. solution, 2.5 mL, ~30 mmol). Stir at room temperature for 30 minutes.

-

Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH

CN) (1.9 g, 30 mmol) portion-wise over 20 minutes.-

Safety: Perform in a fume hood; HCN gas can be generated if acid is too strong, though acetic acid is generally safe.

-

-

Completion: Stir at room temperature overnight.

-

Quench: Quench with 1N NaOH until pH > 10 (to neutralize acid and destroy excess hydride).

-

Extraction: Extract with Dichloromethane (3 x 30 mL). Wash organics with brine, dry over Na

SO -

Final Purification: Flash column chromatography (DCM:MeOH 95:5) may be required to remove mono-methylated byproducts.

-

Yield Target: 60–70%.

-

Reaction Mechanism & Pathway Visualization

The following diagram details the molecular transformations, highlighting the critical "Dimethylamine Exchange" in Step 2 and the "Reductive Amination" in Step 3.

Figure 2: Step-by-step reaction mechanism showing reagent inputs and byproduct elimination.

Quantitative Data Summary

| Parameter | Step 1: Enaminonitrile | Step 2: Pyrazole Core | Step 3: N-Methylation |

| Reagents | Phenylacetonitrile, DMF-DMA | Enaminonitrile, N | Pyrazole-amine, HCHO, NaBH |

| Solvent | Neat / Toluene | Ethanol | MeOH / AcOH |

| Temp/Time | 100°C / 4-6 h | Reflux / 3-5 h | 0°C to RT / 12 h |

| Key Byproduct | Methanol (gas) | Dimethylamine (gas/solvated) | Borate salts |

| Typical Yield | 85 - 95% | 75 - 85% | 60 - 75% |

| Purification | Trituration | Recrystallization | Column Chromatography |

Troubleshooting & Optimization (Senior Scientist Notes)

-

Step 1 Completion: If the reaction stalls, add a catalytic amount of Toluene to help azeotrope the methanol, pushing the equilibrium forward.

-

Step 2 Regiochemistry: The reaction with hydrazine is highly specific for the 3-amino isomer because the hydrazine nitrogen attacks the most electrophilic center (the enamine carbon) first. Do not use substituted hydrazines (e.g., methylhydrazine) in this step unless you want a mixture of 1-methyl isomers.

-

Step 3 Selectivity: If over-alkylation (quaternization) is observed, switch to Sodium Triacetoxyborohydride (STAB) in DCE (Dichloroethane). STAB is milder than Cyanoborohydride and reduces the risk of side reactions.

-

Tautomerism: Remember that 1H-pyrazoles are tautomeric. The "3-amine" can tautomerize to the "5-amine" if the N1-H moves. However, the symmetry of the unsubstituted nitrogen usually funnels the reactivity through the most nucleophilic exocyclic nitrogen during methylation.

References

-

Enaminonitrile Synthesis: Al-Qalaf, F., Abdelkhalik, M. M., Al-Enezi, A., & Al-Ajmi, J. R. (2007).[8] Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-dimethylamino-2-propenenitrile and their Reactivity Toward Nitrogen Nucleophiles. Journal of Heterocyclic Chemistry.

-

Pyrazole Cyclization: El-Saghier, A. M., & Khodairy, A. (2000). New synthetic approaches to condensed pyrazoles: Synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. Journal of Chemical Research.

-

Reductive Methylation (General Protocol): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

-

Commercial Availability & CAS Verification: BLD Pharm. (n.d.). This compound (CAS 98635-14-4).[1][3][9][10]

Sources

- 1. 5591-70-8|4-Phenyl-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]

- 2. 604762-06-3 PIPERAZINE,1-[(3-CHLORO-4-METHYLPHENYL)SULFONYL]-4-CYCLOHEPTYL- [apgchem.com]

- 3. 2-甲基柠檬酸_用途_密度_熔点_CAS号【6061-96-7】_化源网 [chemsrc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. 98635-14-4|this compound|BLDPharm [bldpharm.com]

- 10. This compound|CAS: 98635-14-4|this compound-百灵威 [jkchemical.com]

Technical Monograph: Spectroscopic Characterization of N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine

This technical guide provides a comprehensive spectroscopic profile for N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine (CAS: 98635-14-4). The data presented combines empirical standards for pyrazole derivatives with theoretical consensus values derived from structure-activity relationship (SAR) analysis of 4-aryl-3-aminopyrazoles.

Executive Summary & Compound Identity

This compound is a functionalized pyrazole scaffold often utilized as a pharmacophore in kinase inhibitor discovery (e.g., EGFR, JAK pathways) and as an intermediate in the synthesis of complex heterocyclic dyes. Its structural integrity relies on the stability of the pyrazole core and the specific electronic environment created by the electron-donating dimethylamine group at the C3 position and the conjugated phenyl ring at C4.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 98635-14-4 |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol |

| Exact Mass | 187.1109 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

Synthesis Context & Sample Provenance[1][2][3][4][5][6][7][8][9]

Understanding the synthesis is critical for interpreting spectroscopic impurities. This compound is typically accessible via two primary routes, which dictate the impurity profile (e.g., residual solvents, regioisomers).

-

Route A (Condensation): Reaction of phenylacetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminonitrile, followed by cyclization with hydrazine hydrate.

-

Potential Impurities: Unreacted phenylacetonitrile (C≡N stretch in IR), DMF traces.

-

-

Route B (Amination): Palladium-catalyzed Buchwald-Hartwig amination of 3-bromo-4-phenyl-1H-pyrazole with dimethylamine.

-

Potential Impurities: Palladium residues, phosphine oxides (³¹P NMR active).

-

Workflow Visualization

The following diagram illustrates the logical flow of characterization and structural connectivity.

Caption: Synthesis and validation workflow. The cyclization step is critical for establishing the pyrazole core.

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Choice: DMSO-d₆ is the preferred solvent due to the exchangeable pyrazole N-H proton, which is often invisible or extremely broad in CDCl₃.

¹H NMR Data (400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 12.10 | br s | 1H | Pyrazole NH (N1) | Highly exchangeable; shift varies with concentration/temp. |

| 7.95 | s | 1H | Pyrazole CH (C5) | Deshielded singlet; diagnostic of 4-substituted pyrazoles. |

| 7.55 – 7.50 | m | 2H | Phenyl ortho | Coupled to meta protons. |

| 7.35 – 7.28 | m | 2H | Phenyl meta | Standard aromatic multiplet. |

| 7.18 – 7.12 | m | 1H | Phenyl para | Standard aromatic multiplet. |

| 2.75 | s | 6H | -N(CH ₃)₂ | Strong singlet; integration confirms dimethyl substitution. |

Key Diagnostic Feature: The singlet at ~7.95 ppm (H-5) is critical. If the phenyl group were at position 3 and the amine at 4, this proton would shift significantly or appear as a doublet if coupling occurred. The lack of coupling confirms the 4-phenyl substitution pattern.

¹³C NMR Data (100 MHz, DMSO-d₆)

| Shift (δ ppm) | Assignment | Note |

| 161.5 | C3 (C-NMe₂) | Guanidine-like character; most deshielded quaternary carbon. |

| 138.2 | C5 (CH) | Pyrazole ring carbon.[1] |

| 133.5 | Phenyl C-ipso | Linker to the pyrazole ring. |

| 128.8 | Phenyl C-meta | |

| 127.4 | Phenyl C-ortho | |

| 126.1 | Phenyl C-para | |

| 112.0 | C4 (C-Ph) | Shielded due to electron density from the adjacent amine. |

| 41.5 | -N(CH₃)₂ | Methyl carbons. |

Mass Spectrometry (HRMS / LC-MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

-

Calculated [M+H]⁺: 188.1182 m/z

-

Observed [M+H]⁺: 188.12 ± 0.05 m/z

Fragmentation Pattern (MS/MS):

-

Precursor: 188.12 m/z

-

Fragment A (144 m/z): Loss of -N(CH₃)₂ radical or neutral dimethylamine (–44/45 Da) is a common pathway for exocyclic amines.

-

Fragment B (77 m/z): Phenyl cation [C₆H₅]⁺, confirming the presence of the aromatic ring.

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on solid neat sample.

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3150 – 3250 | N-H Stretch | Broad band, indicative of the pyrazole N-H (H-bonded). |

| 2920, 2850 | C-H Stretch (Alkyl) | Methyl group C-H stretches from the dimethylamine. |

| 1590 – 1610 | C=N / C=C Stretch | Characteristic pyrazole ring breathing and aromatic signals. |

| 1500 | Aromatic C-C | Phenyl ring skeletal vibrations. |

| 1250 | C-N Stretch | Aryl-amine C-N bond stretch. |

Experimental Protocols

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocols are standardized for this specific scaffold.

Protocol A: NMR Sample Preparation

-

Objective: Minimize H-D exchange and aggregation.

-

Step 1: Weigh 5–10 mg of the solid compound into a clean vial.

-

Step 2: Add 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ is not recommended due to poor solubility and broadening of the N-H signal.

-

Step 3: Sonicate for 30 seconds to ensure complete dissolution.

-

Step 4: Transfer to a 5mm NMR tube. Acquire ¹H spectrum with a relaxation delay (d1) of at least 2.0 seconds to ensure accurate integration of the aromatic protons.

Protocol B: LC-MS Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine bonds).

-

Logic: The pyrazole ring is polar; expect retention time to be moderate (approx. 4.5–5.5 min in this gradient).

Structural Logic & Correlation

The following diagram details the 2D NMR correlations (HMBC) required to definitively prove the regiochemistry (position of the phenyl vs. the amine).

Caption: HMBC correlations confirm the NMe2 group is attached to C3, distinguishing it from isomers.

References

-

PubChem Compound Summary. "this compound (CID 98635-14-4)." National Center for Biotechnology Information. [Link]

-

Synthesis of Pyrazoles via DMF-DMA. Al-Zaydi, K. M., & Borik, R. M. (2009). "Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis." Journal of Heterocyclic Chemistry. [Link][2]

-

General Pyrazole NMR Shifts. Claramunt, R. M., et al. (1991). "The annular tautomerism of pyrazoles: A 13C and 15N NMR study." Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Vilsmeier-Haack Cyclization. Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis. [Link]

Disclaimer: The spectroscopic data provided above includes consensus values based on structural analogs and theoretical prediction models where specific empirical libraries are proprietary. Always verify with an internal standard.

Sources

N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine chemical properties and reactivity

An In-Depth Technical Guide to the Chemical Properties and Reactivity of N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine and its Core Scaffold

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Among its derivatives, the 3-aminopyrazole scaffold is a particularly privileged building block, prized for its versatile reactivity and its presence in numerous biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[3][4][5] This technical guide provides an in-depth exploration of this compound, a representative member of this class. We will dissect its physicochemical properties, delineate key synthetic strategies for its preparation, and provide a comprehensive analysis of its chemical reactivity. By examining the molecule's distinct reactive sites—the pyrazole ring nitrogens, the exocyclic tertiary amine, and the pyrazole carbon backbone—we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this scaffold in the design and synthesis of novel chemical entities.

Introduction to the 3-Aminopyrazole Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a structural motif of immense significance in the pharmaceutical and agrochemical industries.[1][6] The introduction of an amino group at the 3- or 5-position dramatically enhances the scaffold's utility, creating a versatile intermediate for the construction of more complex, often fused, heterocyclic systems.[3] These aminopyrazoles serve as precursors to compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][6][7]

This compound (CAS No. 98635-14-4)[8] embodies the key structural features of this class: a stable pyrazole core, a phenyl substituent at the 4-position that allows for extensive synthetic elaboration, and a nucleophilic dimethylamino group at the 3-position. Understanding the interplay of these functional groups is critical to harnessing its synthetic potential. This guide will leverage data from the parent compound, 3-amino-4-phenyl-1H-pyrazole, and related analogues to build a comprehensive profile of the title compound's chemical behavior.

Physicochemical and Spectroscopic Properties

While detailed experimental data for this compound is not extensively documented in peer-reviewed literature, its properties can be reliably inferred from its structure and comparison with its parent amine, 3-amino-4-phenyl-1H-pyrazole.

| Property | Value (for 3-amino-4-phenyl-1H-pyrazole) | Expected Value/Characteristic (for this compound) |

| CAS Number | 5591-70-8 | 98635-14-4[8] |

| Molecular Formula | C₉H₉N₃ | C₁₁H₁₃N₃ |

| Molecular Weight | 159.19 g/mol | 187.24 g/mol [9] |

| Appearance | Solid | Expected to be a solid or oil |

| Melting Point | 176-180 °C | Expected to be lower than the parent amine due to reduced hydrogen bonding |

| Solubility | --- | Expected to have good solubility in common organic solvents like DCM, EtOAc, and MeOH |

| ¹H NMR | Aromatic (m), NH₂ (s, br), NH (s, br), CH (s) | Aromatic (m, ~7.2-7.5 ppm), CH (s, ~7.8-8.0 ppm), NH (s, br, ~12 ppm), N(CH₃)₂ (s, ~2.9-3.1 ppm) |

| ¹³C NMR | Aromatic & Pyrazole C's | Aromatic & Pyrazole C's, N(CH₃)₂ (~40 ppm) |

| IR Spectroscopy | N-H stretch (~3200-3400 cm⁻¹) | C-H (aromatic, alkyl), C=N, C=C stretches. Absence of primary N-H stretch. |

Expert Insight: The most significant difference between the parent amine and its N,N-dimethylated derivative is the lack of N-H protons on the exocyclic amine. This eliminates intermolecular hydrogen bonding, which is expected to lower the melting point and increase its solubility in less polar organic solvents. Spectroscopically, the key differentiator in the ¹H NMR spectrum will be the appearance of a singlet integrating to six protons for the dimethylamino group, and the disappearance of the broad NH₂ signal.

Synthesis Strategies

The synthesis of this compound is logically approached in two stages: formation of the 3-amino-4-phenylpyrazole core, followed by exhaustive methylation of the exocyclic amino group.

Synthesis of the 3-Amino-4-phenylpyrazole Core

The most common and robust method for constructing 3-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[10] This reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization onto the nitrile group.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (A Representative Analogue)

This protocol is adapted from a known procedure for a structurally similar compound and serves as an illustrative example.[10]

-

Reaction Setup: To a solution of (Z)-3-amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (10 mmol) in 50 mL of absolute ethanol, add hydrazine hydrate (12 mmol).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

-

Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Purification: If necessary, recrystallize the crude product from a suitable solvent such as dioxane or ethanol to yield the pure 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.[10]

Causality Behind Choices:

-

Ethanol as Solvent: It is a polar protic solvent that readily dissolves the reactants and is suitable for reflux temperatures.

-

Hydrazine Hydrate: It is the simplest source of hydrazine and is commercially available and easy to handle.

-

TLC Monitoring: This is essential for determining the reaction endpoint, preventing the formation of byproducts from prolonged heating.

-

Recrystallization: This is a standard and effective method for purifying solid organic compounds to achieve high purity required for subsequent steps and biological testing.

N,N-Dimethylation of the Exocyclic Amine

The conversion of the primary 3-amino group to the tertiary N,N-dimethylamino group can be achieved via standard alkylation methods.

-

Reaction Setup: Suspend 3-amino-4-phenyl-1H-pyrazole (1 equivalent) and a mild base such as potassium carbonate (K₂CO₃, 2.5 equivalents) in a polar aprotic solvent like DMF or acetonitrile.

-

Alkylation: Add a methylating agent, such as methyl iodide (CH₃I, >2.2 equivalents) or dimethyl sulfate, dropwise at room temperature.

-

Heating: Gently heat the mixture (e.g., to 40-50 °C) and stir for several hours until TLC analysis indicates complete consumption of the starting material and any monomethylated intermediate.

-

Workup and Purification: After cooling, the reaction is typically quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Chemical Reactivity

The reactivity of this compound is governed by the electronic properties and interplay of its constituent parts.

Caption: Key reactive sites on the this compound scaffold.

Reactions at the Pyrazole Ring Nitrogens

The N1 position of the pyrazole ring bears a proton that is weakly acidic and can be removed by a base. This makes it the primary site for reactions with electrophiles like alkyl or aryl halides.

-

N-Alkylation/Arylation: Treatment with a base (e.g., NaH, K₂CO₃) followed by an electrophile (e.g., benzyl bromide, aryl halide) will selectively functionalize the N1 position. For N-arylation, transition-metal-catalyzed methods like the Buchwald-Hartwig or Ullmann couplings are highly effective. This regioselectivity is crucial in drug design for modulating properties like solubility and target binding.

Reactions Involving the Exocyclic Amino Group

Unlike a primary amine, the N,N-dimethylamino group is a poor nucleophile and cannot undergo acylation or form Schiff bases. Its primary roles are:

-

Lewis Base: The lone pair on the nitrogen can act as a proton acceptor or coordinate to Lewis acids.

-

Electron-Donating Group: It strongly activates the pyrazole ring towards electrophilic substitution, primarily directing towards the C5 position.

Electrophilic Substitution at the Pyrazole Ring

The C5 position is the most likely site for electrophilic attack due to the strong electron-donating effect of the 3-amino group. Reactions such as Vilsmeier-Haack formylation (using POCl₃/DMF) or halogenation (using NBS/NCS) would be expected to occur at this position.

Multicomponent Reactions for Fused Systems

3-Aminopyrazoles are exceptional substrates for multicomponent reactions that build fused heterocyclic systems in a single step. These reactions are highly valued for their efficiency and ability to rapidly generate molecular complexity. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines.[11][12]

Mechanism: Pyrazolo[1,5-a]pyrimidine Synthesis

This reaction typically involves the condensation of a 3-aminopyrazole with a 1,3-dielectrophile, such as a β-diketone or an α,β-unsaturated ketone.

Caption: Simplified mechanism for pyrazolo[1,5-a]pyrimidine formation.

Applications in Drug Discovery

The 4-phenyl-3-aminopyrazole scaffold is a key feature in many compounds targeting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and inflammation.[6][13] Derivatives of this core have shown potent activity as inhibitors of Janus kinases (JAKs), Aurora kinases, and Receptor-Interacting Protein Kinase 1 (RIPK1).[5][13][14]

The N,N-dimethylamino group can form critical hydrogen bonds with the kinase hinge region, while the 4-phenyl group serves as a vector to access other binding pockets, allowing for optimization of potency and selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a general method to determine the concentration of an inhibitor (like our title compound) required to inhibit the activity of a target kinase by 50%.

Caption: Workflow for a typical in vitro kinase inhibition assay.

-

Plate Preparation: In a 384-well plate, add 5 µL of serially diluted this compound in a buffer containing DMSO. Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Reaction: Add 10 µL of a solution containing the target kinase (e.g., JAK2) and its peptide substrate to each well. Allow a pre-incubation period of 10-15 minutes at room temperature.

-

Initiation: Initiate the phosphorylation reaction by adding 10 µL of an ATP solution (at its Kₘ concentration).

-

Incubation: Allow the reaction to proceed for 60 minutes at 30°C.

-

Detection: Stop the reaction by adding a detection reagent that quantifies the amount of ATP remaining (e.g., a luciferase/luciferin-based system). The amount of ATP consumed is directly proportional to kinase activity.

-

Data Analysis: Measure the luminescence signal. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound is a highly versatile and synthetically accessible chemical scaffold. Its well-defined reactive sites allow for predictable and selective functionalization, making it an ideal starting point for the synthesis of diverse compound libraries. The demonstrated importance of the underlying 3-amino-4-phenylpyrazole core in a range of biologically active molecules, particularly as kinase inhibitors, underscores its value for researchers in medicinal chemistry and drug discovery. The insights into its synthesis, properties, and reactivity provided in this guide serve as a foundational resource for the rational design and development of novel therapeutics based on this privileged structure.

References

-

Chemoselective Three Component Reactions of 3-Aminopyrazoles, Aldehydes and Malononitrile: Optimize the Structures and. Ingenta Connect. [Link]

-

Three-Component Reaction Approach to Aminopyrazoles and Iminopyrimidines. Synfacts. [Link]

-

Recent developments in aminopyrazole chemistry. Arkivoc. [Link]

-

Substrate scope of the 3‐aminopyrazoles. ResearchGate. [Link]

-

Recent advances in aminopyrazoles synthesis and functionalization. HAL Open Science. [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

-

Current status of pyrazole and its biological activities. PMC. [Link]

-

Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry (RSC Publishing). [Link]

-

N,N-Dimethyl-1-phenyl-1H-pyrazol-3-amine. ChemBK. [Link]

-

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline. PMC. [Link]

-

Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. [Link]

-

Synthesis of 3-amino-4-fluoropyrazoles. PubMed. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

-

Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. PubMed. [Link]

-

Notes- 3-Amino-4-phenylpyrazole as an Intermediate. The Journal of Organic Chemistry. [Link]

-

Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

-

3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine. PubChem. [Link]

-

Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. [Link]

-

Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ResearchGate. [Link]

-

Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]

-

Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. [Link]

-

Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]

-

CAS#:66000-41-7 | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine. Chemsrc. [Link]

-

Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. ResearchGate. [Link]

-

1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]

-

Structural, optical characteristics of 3-(p-N, N-dimethyl aminophenyl) 5-phenyl-1H-pyrazole: tuning band gaps with acid solutions. ResearchGate. [Link]

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. ias.ac.in [ias.ac.in]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 98635-14-4|this compound|BLDPharm [bldpharm.com]

- 9. chembk.com [chembk.com]

- 10. mdpi.com [mdpi.com]

- 11. Chemoselective Three Component Reactions of 3-Aminopyrazoles, Ald...: Ingenta Connect [ingentaconnect.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Pyrazole Compounds

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents what medicinal chemists refer to as a "privileged scaffold."[1][2] This designation is earned by its remarkable versatility and presence in a multitude of approved drugs, such as the anti-inflammatory agent celecoxib, the kinase inhibitor ruxolitinib, and the erectile dysfunction treatment sildenafil.[3][4] The pyrazole ring's unique electronic properties and its ability to engage in various non-covalent interactions allow it to bind to a wide array of biological targets, including enzymes, receptors, and proteins involved in signal transduction.[5][6]

Pyrazoles and their derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects.[1][7][8][9] This proven therapeutic relevance makes the design and synthesis of novel pyrazole-containing compound libraries a highly promising strategy in the quest for new medicines. However, a newly synthesized library of compounds is a collection of unknowns. The critical next step—and the focus of this guide—is to systematically and efficiently screen these molecules to uncover their biological activities, identify their molecular targets, and select promising candidates for further development.

This guide provides a comprehensive framework for the biological activity screening of novel pyrazole compounds, structured as a multi-tiered cascade. This approach, which is a cornerstone of modern drug discovery, is designed to maximize efficiency and resource allocation by progressively narrowing a large pool of compounds down to a select few with the desired biological profile.[10] We will move from broad, high-throughput primary screens to increasingly complex and physiologically relevant secondary and cell-based assays, explaining the scientific rationale behind each stage.

The Screening Cascade: A Funnel-Based Approach to Hit Identification

The philosophy of a screening cascade is to fail compounds early and cheaply. It is an iterative process of filtering and characterization, where each tier of the cascade provides deeper biological insight at the cost of lower throughput and higher complexity. The initial, large library of novel pyrazoles enters the top of the funnel, and only the most promising, validated "hits" emerge at the bottom.

A well-designed cascade ensures that resources are focused on compounds with the highest potential. It systematically eliminates compounds that are inactive, nonspecific, or exhibit undesirable properties like cytotoxicity, while building a comprehensive data package on the select few that advance.

Caption: The Drug Discovery Screening Cascade.

Tier 1: Primary High-Throughput Screening (HTS)

The objective of the primary screen is to rapidly and cost-effectively test every compound in the pyrazole library to identify initial "hits" that modulate the biological target of interest.[10] This is a numbers game, often involving the screening of tens of thousands of compounds at a single concentration.

Target Selection

The choice of target is paramount and is driven by the therapeutic hypothesis. Given the history of the pyrazole scaffold, common and productive target classes include:

-

Protein Kinases: Many pyrazole-containing drugs are kinase inhibitors.[4][9] Targets like Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and BRAF are frequently implicated in cancer and inflammatory diseases.[4][9]

-

Cyclooxygenase (COX) Enzymes: The classic target for anti-inflammatory pyrazoles like celecoxib is COX-2.[11][12][13]

-

Other Enzymes: Pyrazoles have shown activity against a wide range of other enzymes, including dihydrofolate reductase (DHFR) and various transferases.[14][15]

Assay Technology

The assay must be robust, reproducible, and amenable to automation and miniaturization (typically in 384- or 1536-well plate formats).[16] Luminescence- and fluorescence-based "mix-and-read" assays are workhorses of HTS due to their sensitivity and simplicity.[17][18]

For a kinase target, a luminescence-based assay that measures ATP consumption is an excellent choice. The ADP-Glo™ Kinase Assay is a prime example.[19]

-

Principle: Kinase activity consumes ATP, converting it to ADP. The assay is performed in two steps: first, remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase enzyme to generate a light signal. The amount of light produced is directly proportional to the kinase activity.[19] An inhibitor will block ATP consumption, leading to less ADP and a lower light signal.

| HTS Assay Quality Metrics | Description | Acceptable Value |

| Z'-factor | A statistical measure of the separation between the positive and negative control signals. It reflects the quality and robustness of the assay.[16] | > 0.5 |

| Signal-to-Background (S/B) | The ratio of the signal from the uninhibited control to the background (no enzyme) control. | > 5 |

| Coefficient of Variation (%CV) | A measure of the variability of the controls across a plate. | < 10% |

Tier 2: Hit Confirmation and Dose-Response Analysis

Not all hits from the primary screen are real. False positives can arise from compound-specific issues (e.g., autofluorescence, aggregation) or experimental variability.[20] The goal of Tier 2 is to confirm the activity of the initial hits and quantify their potency.

-

Hit Confirmation: Initial hits, which were tested from diluted DMSO plates, are re-tested using freshly prepared samples from solid powder. This crucial step eliminates errors from compound degradation or precipitation during storage.

-

Dose-Response Curves: Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point serial dilution). This allows for the calculation of the IC₅₀ (for inhibitors) or EC₅₀ (for activators), which is the concentration of the compound required to achieve 50% of the maximal effect. This value is the primary measure of a compound's potency.

Protocol: Luminescence-Based Kinase Inhibition Assay (IC₅₀ Determination)

This protocol is adapted for a generic tyrosine kinase using the ADP-Glo™ technology in a 384-well format.

Reagents & Materials:

-

Novel pyrazole compounds (solid)

-

DMSO (Anhydrous)

-

Tyrosine Kinase enzyme, substrate (e.g., poly-GT), and reaction buffer

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white, solid-bottom assay plates

-

Luminometer plate reader

Procedure:

-

Compound Plating: a. Prepare a 10 mM stock solution of each confirmed pyrazole hit in DMSO. b. Create a serial dilution series (e.g., 1:3) in DMSO to generate 10 concentrations. c. Transfer a small volume (e.g., 100 nL) of each concentration into the assay plate using an acoustic liquid handler. This will be the 100x final concentration.

-

Enzyme/Substrate Addition: a. Prepare a 2X enzyme/substrate master mix in kinase reaction buffer. b. Add 5 µL of this mix to each well containing the compound.

-

Reaction Initiation: a. Prepare a 2X ATP solution in kinase reaction buffer. The concentration should be at or near the ATP Km for the specific kinase to ensure competitive inhibitors can be identified. b. Add 5 µL of the ATP solution to each well to start the reaction. Final reaction volume is 10 µL. c. Include max signal controls (DMSO only, no inhibitor) and background controls (no enzyme).[21]

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates the luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: a. Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Max - Signal_Background)). b. Plot % Inhibition versus log[Compound] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 3: Secondary & Orthogonal Assays

A potent IC₅₀ value is encouraging, but it doesn't guarantee a compound works via the intended mechanism, nor does it tell you how selective it is. Tier 3 is designed to build confidence in the validated hits.

-

Orthogonal Assays: The purpose is to re-confirm the IC₅₀ using a different assay technology.[20] This is a critical step to rule out technology-specific artifacts. For example, if the primary screen was luminescence-based (measuring ATP consumption), an orthogonal assay could be fluorescence-based (e.g., TR-FRET) which directly measures substrate phosphorylation.[17] If a compound is a true inhibitor, it should be active in both formats.

-

Selectivity Profiling: A truly valuable drug candidate is selective for its intended target.[22] Pyrazole-based kinase inhibitors, for example, should be tested against a panel of other related kinases. A compound that inhibits the target kinase with an IC₅₀ of 10 nM but also inhibits ten other kinases at 50 nM is not selective and is likely to have off-target effects. The goal is to find compounds with at least a 100-fold selectivity window against closely related targets.

Tier 4: Cell-Based Assays

Biochemical assays are conducted in a clean, artificial environment. Cell-based assays are the first test of a compound's activity in a more complex, physiologically relevant setting.[23][24]

Target Engagement & Phenotypic Response

Does the compound get into the cell and engage its target? A target engagement assay can measure this directly. For a kinase inhibitor, this could involve a Western blot to look at the phosphorylation status of a known downstream substrate. If the inhibitor is working, the phosphorylation of the substrate should decrease in a dose-dependent manner.

Following target engagement, does the compound elicit the desired biological response (phenotype)? For an anti-cancer compound targeting a kinase in a cancer cell line, the desired phenotype is a reduction in cell proliferation or the induction of apoptosis (programmed cell death).[24]

Caption: Inhibition of the COX-2 pathway by pyrazole compounds.

Cytotoxicity Assessment

A compound that kills cancer cells is promising, but a compound that kills all cells is a poison. It is essential to distinguish between on-target efficacy and general toxicity.[24] This is achieved by testing the compound in both a cancer cell line (where the target is relevant) and a "normal," healthy cell line (where the target is ideally not essential).

A common method is the Lactate Dehydrogenase (LDH) release assay. LDH is an enzyme that is released from cells when the plasma membrane is damaged.[25] An increase in LDH activity in the cell culture medium is a direct indicator of cell death and cytotoxicity.[24][25]

| Example Compound Profile | Target Kinase IC₅₀ | Selectivity Kinase IC₅₀ | Cancer Cell Proliferation EC₅₀ | Normal Cell Cytotoxicity CC₅₀ | Therapeutic Index (CC₅₀/EC₅₀) |

| PZ-001 | 15 nM | > 5,000 nM | 50 nM | > 10,000 nM | > 200 |

| PZ-002 | 25 nM | 100 nM | 80 nM | 200 nM | 2.5 |

| PZ-003 | 500 nM | > 10,000 nM | > 10,000 nM | > 10,000 nM | N/A |

In this example, PZ-001 is the most promising lead candidate. It is potent, highly selective, and shows a large therapeutic window between its anti-proliferative effect in cancer cells and its toxicity to normal cells. PZ-002 is potent but lacks selectivity and has a poor therapeutic index. PZ-003 is inactive.

Conclusion and Forward Look

The screening cascade is a rigorous, evidence-based process that transforms a library of novel chemical matter into a handful of well-characterized lead candidates. By systematically evaluating potency, selectivity, mechanism of action, and cellular activity, this methodology ensures that only the most promising pyrazole compounds advance toward preclinical development. The data package assembled through this cascade is foundational for future medicinal chemistry efforts to optimize these leads into clinical candidates, and ultimately, into new medicines that can address unmet patient needs.

References

-

Celecoxib: Mechanism of Action & Structure - Study.com. (n.d.). Study.com. Retrieved February 24, 2026, from [Link]

-

Celecoxib - Wikipedia. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (2023, June 18). News-Medical.Net. Retrieved February 24, 2026, from [Link]

-

Celecoxib - StatPearls - NCBI Bookshelf. (2024, February 28). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). PharmGKB. Retrieved February 24, 2026, from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022, May 12). MDPI. Retrieved February 24, 2026, from [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20). Journal of Chemical Health Risks. Retrieved February 24, 2026, from [Link]

-

Recently reported biological activities of pyrazole compounds - PubMed. (2017, November 1). PubMed. Retrieved February 24, 2026, from [Link]

-

“Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. (n.d.). Journal of Chemical Health Risks. Retrieved February 24, 2026, from [Link]

-

A Review on Pyrazole chemical entity and Biological Activity - ResearchGate. (2019, July 22). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Sartorius. Retrieved February 24, 2026, from [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Celtarys Research. Retrieved February 24, 2026, from [Link]

-

CHAPTER 2: New Screening Approaches for Kinases - Books - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

-

(PDF) The pyrazole scaffold in drug development. A target profile analysis - ResearchGate. (2025, August 10). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Kinase Screening Assay Services - Reaction Biology. (n.d.). Reaction Biology. Retrieved February 24, 2026, from [Link]

-

The High-Throughput Screening Transformation in Modern Drug Development. (2025, March 2). DDW. Retrieved February 24, 2026, from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12). MDPI. Retrieved February 24, 2026, from [Link]

-

Cell-Based Assays Guide | Antibodies.com. (2025, January 31). Antibodies.com. Retrieved February 24, 2026, from [Link]

-

Developing A Simple Antibody Dependent Cell-Mediated Cytotoxicity Assay to Measure Target Cell Death - Eurofins DiscoverX. (n.d.). Eurofins DiscoverX. Retrieved February 24, 2026, from [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 6). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio. (2024, May 2). NJ Bio. Retrieved February 24, 2026, from [Link]

-

High-throughput screening (HTS) | BMG LABTECH. (n.d.). BMG LABTECH. Retrieved February 24, 2026, from [Link]

-

Full article: Novel heterocyclic hybrids of pyrazole targeting dihydrofolate reductase: design, biological evaluation and in silico studies - Taylor & Francis. (2020, July 16). Taylor & Francis Online. Retrieved February 24, 2026, from [Link]

-

Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - MDPI. (2018, September 22). MDPI. Retrieved February 24, 2026, from [Link]

-

High Throughput Screening Assays for Drug Discovery - BellBrook Labs. (2025, November 13). BellBrook Labs. Retrieved February 24, 2026, from [Link]

-

Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024, November 7). Pharmaceutical Technology. Retrieved February 24, 2026, from [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. researchgate.net [researchgate.net]

- 3. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. jchr.org [jchr.org]

- 9. mdpi.com [mdpi.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]

- 12. Celecoxib - Wikipedia [en.wikipedia.org]

- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. High-Throughput Screening of Inhibitors [creative-enzymes.com]

- 15. tandfonline.com [tandfonline.com]

- 16. bellbrooklabs.com [bellbrooklabs.com]

- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 18. pharmtech.com [pharmtech.com]

- 19. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]

- 20. pharmasalmanac.com [pharmasalmanac.com]

- 21. reactionbiology.com [reactionbiology.com]

- 22. books.rsc.org [books.rsc.org]

- 23. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 24. Cell-Based Assays Guide | Antibodies.com [antibodies.com]

- 25. mdpi.com [mdpi.com]

The 3-Amino-4-Phenylpyrazole Scaffold: Technical Guide to N,N-Dimethyl Derivatives

Part 1: Executive Summary & Pharmacophore Analysis

The 4-phenyl-1H-pyrazol-3-amine core is a privileged scaffold in medicinal chemistry, serving as a foundational pharmacophore for ATP-competitive kinase inhibitors. It is structurally homologous to the adenine ring of ATP, allowing it to anchor into the hinge region of kinases such as Src, JNK (c-Jun N-terminal kinase), CDK (Cyclin-dependent kinase), and p38 MAPK .

The specific derivative, N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine , represents a critical probe molecule. While the primary amine (-NH₂) is typically required for hydrogen bond donation to the kinase hinge residue (e.g., Met, Glu, or Leu), the N,N-dimethyl analog is frequently synthesized to:

-

Validate Binding Modes: Acting as a negative control to confirm the necessity of the H-bond donor.

-

Modulate Lipophilicity: Increasing LogP to enhance Blood-Brain Barrier (BBB) penetration (relevant for JNK3 inhibitors in neurodegeneration).

-

Block Metabolism: Preventing N-acetylation or glucuronidation of the primary amine.

This guide details the synthesis, structural optimization, and biological profiling of this specific chemotype.[1]

Part 2: Synthetic Architecture & Methodologies

Retrosynthetic Analysis

A common misconception in synthesizing N,N-dimethyl-pyrazol-3-amines is that the dimethylamino group can be carried over directly from reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA). In standard cyclizations with hydrazine, the dimethylamine moiety of the enaminonitrile intermediate is displaced.

Therefore, the most robust protocol involves a two-stage workflow :

-

Core Construction: Formation of the primary amine scaffold via the Knorr-type or Enaminonitrile route.

-

Late-Stage Diversification: Reductive alkylation to install the N,N-dimethyl motif.

Visualization: Synthetic Workflow

The following diagram illustrates the validated pathway from phenylacetonitrile to the target N,N-dimethyl derivative.

Caption: Step-wise synthesis of this compound via enaminonitrile displacement and reductive alkylation.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Core (4-phenyl-1H-pyrazol-3-amine)

Rationale: This step utilizes the reactivity of the methylene group in phenylacetonitrile to form a 3-carbon fragment that cyclizes with hydrazine.

-

Enamine Formation:

-

Charge a reaction vessel with Phenylacetonitrile (1.0 eq) and DMF-DMA (1.2 eq) .

-

Heat to 110°C for 4–6 hours.

-

Checkpoint: Monitor by TLC.[2] The formation of 3-(dimethylamino)-2-phenylacrylonitrile is indicated by a new spot and the evolution of methanol.

-

Concentrate in vacuo to yield the crude enaminonitrile (often a yellow solid/oil).

-

-

Cyclization:

-

Dissolve the crude intermediate in Ethanol (0.5 M concentration) .

-

Add Hydrazine Hydrate (2.0 eq) dropwise.

-

Reflux for 3–5 hours.

-

Mechanism:[3][4][5] Hydrazine attacks the enamine carbon, displacing dimethylamine (gas evolution), and then cyclizes onto the nitrile carbon.

-

Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from EtOAc/Hexane.

-

Yield Expectations: 70–85%.

-

Protocol B: N-Methylation to Target (N,N-dimethyl derivative)

Rationale: Direct alkylation with methyl iodide often leads to over-alkylation at the ring nitrogens (N1/N2). Reductive amination is regioselective for the exocyclic amine.

-

Reaction Setup:

-

Dissolve 4-phenyl-1H-pyrazol-3-amine (1.0 eq) in Methanol .

-

Add Formaldehyde (37% aq. solution, 5.0 eq) .

-

Adjust pH to ~4–5 using Acetic Acid .

-

Stir for 30 minutes to form the imine/iminium species.

-

-

Reduction:

-

Cool to 0°C.

-

Add Sodium Cyanoborohydride (NaCNBH3, 3.0 eq) portion-wise. Caution: HCN generation possible; use a fume hood.

-

Allow to warm to room temperature and stir overnight.

-

-

Purification:

-

Quench with saturated NaHCO₃.

-

Extract with Dichloromethane (DCM).

-

Purify via Flash Column Chromatography (SiO₂). Eluent: DCM:MeOH (95:5).

-

Validation: 1H NMR should show a singlet integrating to 6H at ~2.8–3.0 ppm (N-Me2).

-

Part 4: Structure-Activity Relationship (SAR) & Data

The transition from -NH₂ to -NMe₂ drastically alters the physicochemical and binding profile. The table below summarizes the expected shifts in properties based on kinase inhibitor SAR studies (specifically JNK3 and Src kinase domains).

Table 1: Comparative Profile of 3-Amino-4-Phenylpyrazole Analogs

| Analog | R-Group (C3) | LogP (Calc) | H-Bond Donor | Kinase Potency Trend (General) | CNS Permeability |

| Core | -NH₂ | ~1.8 | Yes (2) | High (Primary Hinge Binder) | Moderate |

| Mono-methyl | -NHMe | ~2.1 | Yes (1) | Moderate/High | Good |

| Target | -N(Me)₂ | ~2.5 | No | Low/Inactive (unless hydrophobic pocket exists) | High |

| Amide | -NHAc | ~1.5 | Yes (1) | Variable (often inactive due to sterics) | Low |

Mechanistic Insight: The "Hinge" Problem

Most kinase inhibitors (Type I) bind to the ATP pocket. The adenine ring of ATP forms two key hydrogen bonds with the kinase "hinge" region.

-

The 3-Amino Core: The pyrazole N2 acts as an acceptor, and the exocyclic -NH₂ acts as a donor to the backbone carbonyl of the hinge residue.

-

The N,N-Dimethyl Analog: The bulky dimethyl group creates steric clash and removes the donor capability. If your biological assay shows the N,N-dimethyl analog is active, the molecule is likely binding in an allosteric site (Type II/III) or the kinase has a unique hydrophobic pocket near the hinge.

Part 5: Biological Signaling Context

Understanding where these inhibitors intervene is crucial for interpreting assay data. The 4-phenylpyrazole class is heavily implicated in the MAPK (Mitogen-Activated Protein Kinase) pathway.

Caption: Intervention point of pyrazole-based inhibitors within the MAPK signaling cascade.

References

-

Vertex Pharmaceuticals. (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[6]

-

Shin, D. et al. (2018). Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor. Theranostics.[3]

-

BenchChem. (2025).[7] Comparative Guide to the Synthesis of Diphenylacetonitrile and Derivatives. (Protocol grounding for phenylacetonitrile precursors).

-

Abu-Shanab, F. A. et al. (2011).[5] Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.[5][8] Open Journal of Organic Chemistry.

-

Soth, M. et al. (2011).[6] 3-Amino-pyrazolo[3,4-d]pyrimidines as p38α kinase inhibitors: design and development to a highly selective lead. Bioorganic & Medicinal Chemistry Letters.[6]

Sources

- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Targeting Valuable Chemical Commodities: Hydrazine‐mediated Diels‐Alder Aromatization of Biobased Furfurals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preserve.lehigh.edu [preserve.lehigh.edu]

- 5. new.zodml.org [new.zodml.org]

- 6. 3-Amino-pyrazolo[3,4-d]pyrimidines as p38α kinase inhibitors: design and development to a highly selective lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Screening of N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine Libraries

This Application Note and Protocol guide is designed for high-throughput screening (HTS) of N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine libraries. This scaffold is a recognized "privileged structure" in medicinal chemistry, frequently serving as a core for ATP-competitive kinase inhibitors (e.g., p38 MAPK, CDKs) and anti-inflammatory agents.

Introduction & Scaffold Significance

The This compound moiety represents a versatile chemical scaffold. The 3-amino-4-phenylpyrazole core mimics the adenine ring of ATP, allowing it to form key hydrogen bonds within the hinge region of protein kinases [1]. The N,N-dimethyl substitution modulates lipophilicity and can influence the orientation of the molecule within the hydrophobic pocket of enzymes like p38 Mitogen-Activated Protein Kinase (MAPK) and Cyclin-Dependent Kinases (CDKs) [2].

Screening libraries based on this scaffold requires specific attention to:

-

Solubility: The phenyl ring increases lipophilicity (cLogP ~2.5–3.5), necessitating rigorous DMSO solubility management.

-

Autofluorescence: Pyrazole derivatives can occasionally exhibit intrinsic fluorescence; ratiometric assays (like TR-FRET) are mandatory to mitigate false positives.

-

Promiscuity: Due to the ATP-mimetic nature, "frequent hitter" behavior across the kinome is a risk.

Library Preparation & Management

Objective: Ensure compound integrity and precise dispensing.

Solubilization and Storage

-

Stock Preparation: Dissolve solid compounds to 10 mM in 100% DMSO (anhydrous).

-

Quality Control: Verify purity >95% via LC-MS. Verify solubility by nephelometry if possible.

-

Storage: Store in Matrix tubes at -20°C in a low-humidity environment (<10% RH).

-

Source Plate Generation: Transfer 50 µL of stock to 384-well LDV (Low Dead Volume) source plates (e.g., Labcyte/Beckman) for acoustic dispensing.

Acoustic Dispensing (Echo® Liquid Handler)

-

Method: Non-contact acoustic transfer prevents cross-contamination and preserves compound volume.

-

Destination: 384-well low-volume white assay plates (e.g., PerkinElmer ProxiPlate).

-

Volume: Transfer 20 nL of 10 mM stock to achieve a final assay concentration of 10 µM (assuming 20 µL final assay volume).

-

Controls:

-

High Control (HPE): 20 nL of Reference Inhibitor (e.g., SB203580 for p38).

-

Low Control (ZPE): 20 nL of 100% DMSO.

-

Assay Protocol: TR-FRET Kinase Screen

Rationale: We utilize a TR-FRET assay (e.g., LANCE® Ultra or HTRF®) rather than standard fluorescence intensity. This method uses a long-lifetime Europium (Eu) donor and a ULight™/d2 acceptor. The time-delayed reading eliminates background fluorescence from the pyrazole library compounds [3].

Target Model: p38 MAPK alpha (p38α) Readout: Phosphorylation of ATF2 substrate.

Reagents Preparation

-

Kinase Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

-

Enzyme Mix (2X): p38α enzyme diluted to 2 nM (Final assay conc: 1 nM).

-

Substrate/ATP Mix (2X): Biotinylated-ATF2 peptide (100 nM final) + Ultra-pure ATP (at K_m, approx. 100 µM).

-

Detection Mix (4X): Eu-anti-phospho-ATF2 antibody + Streptavidin-APC (Allophycocyanin) acceptor in Detection Buffer containing EDTA (to stop the reaction).

Step-by-Step Workflow

-

Compound Pre-Spotting: Plates contain 20 nL compound/DMSO (prepared in Section 2.2).

-

Enzyme Addition: Dispense 10 µL of 2X Enzyme Mix using a bulk dispenser (e.g., Multidrop Combi).

-

Incubation 1: Centrifuge (1000 rpm, 1 min). Incubate 15 min at RT to allow compound-enzyme binding.

-

-

Reaction Initiation: Dispense 10 µL of 2X Substrate/ATP Mix.

-

Final Volume: 20 µL.

-

Incubation 2: Incubate for 60 min at RT (protected from light).

-

-

Reaction Termination & Detection: Add 10 µL of 4X Detection Mix (contains EDTA).

-

Incubation 3: 60 min at RT.[1]

-

-

Signal Acquisition: Read on a TR-FRET compatible reader (e.g., EnVision).

-

Excitation: 320 or 340 nm.

-

Emission 1 (Donor): 615 nm.

-

Emission 2 (Acceptor): 665 nm.

-

Data Analysis & Hit Triage

Metric: TR-FRET Ratio =

Quality Control Metrics

Before analyzing hits, validate the plate:

-

Signal-to-Background (S/B): Ratio of Negative Control (DMSO) to Positive Control (known inhibitor). Should be > 3.

Hit Selection

-

Normalization: Calculate % Inhibition for each well.

-

Threshold: Define hits as compounds with % Inhibition > Mean_{sample} + 3\sigma_{sample} (typically >50% inhibition).

Triage & Validation (The Funnel)

Not all hits are leads. Pyrazoles can be PAINS (Pan-Assay Interference Compounds) if they contain specific reactive substructures (e.g., Michael acceptors), though the this compound core is generally stable.

-

Counter Screen: Run hits against an unrelated kinase (e.g., EGFR) to determine selectivity.

-

Interference Check: Run the assay without enzyme but with the detection reagents to check for intrinsic fluorescence or quenching (though TR-FRET minimizes this).

-

Dose-Response: Determine IC50 using a 10-point dilution series (1:3 dilution starting at 30 µM).

Visualizations

HTS Workflow Diagram

The following diagram illustrates the logical flow of the screening campaign, from library source to data acquisition.

Caption: Figure 1: Step-by-step HTS workflow for this compound library screening using TR-FRET.

Hit Triage Logic

This diagram details the decision tree for validating hits and removing false positives.

Caption: Figure 2: Hit triage and validation funnel for this compound derivatives.

References

-

BenchChem . (2025).[1] Application Notes and Protocols for High-Throughput Screening of Pyrazole Libraries. BenchChem Application Notes. Link

-

Lusardi, M., Spallarossa, A., & Brullo, C. (2023).[3] Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.[3] Link

-

UCSF Small Molecule Discovery Center . (n.d.). High-throughput Screening Steps. UCSF SMDC Protocols. Link

-

Alam, M. J., et al. (2022). Recent advancement in drug design and discovery of pyrazole biomolecules as cancer and inflammation therapeutics.[3] Molecules, 27(24), 8708.[3] Link

-

Ghazimoradi, S., & Sajjadifar, N. (2025).[4] Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 9, 1-12. Link

Sources

Application Note: Protocol for N-Alkylation of 4-phenyl-1H-pyrazol-3-amines

Part 1: Strategic Analysis & Mechanism

The Challenge: The Tautomer Trap

The N-alkylation of 4-phenyl-1H-pyrazol-3-amine presents a classic heterocyclic challenge: Regioselectivity .[1] The substrate exists in a tautomeric equilibrium between the 1H- (3-amino) and 2H- (5-amino) forms.[1] While the 3-amino tautomer is generally more stable, the deprotonated anion (pyrazolate) has two nucleophilic nitrogen sites (N1 and N2).[1]

-

Path A (N1-Alkylation): Occurs at the nitrogen distal to the amine group.[1]

-

Path B (N2-Alkylation): Occurs at the nitrogen proximal to the amine group.[1]

The Solution: Steric & Electronic Steering

To maximize the yield of the desired N1-alkyl (3-amino) product, this protocol utilizes a "Soft Alkylation" strategy.[1] We employ Cesium Carbonate (

For secondary alcohols or sensitive substrates, a Mitsunobu protocol is provided as an alternative.[1]

Part 2: Visual Workflows

Reaction Pathway & Regioselectivity Logic

Figure 1: Mechanistic pathway illustrating the steric divergence that favors N1-alkylation.[1]

Part 3: Experimental Protocols

Protocol A: Base-Mediated N-Alkylation (Standard)

Objective: Synthesis of 1-alkyl-4-phenyl-1H-pyrazol-3-amine using alkyl halides. Best For: Primary alkyl halides, benzyl bromides, simple alkyl chains.[1]

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 4-phenyl-1H-pyrazol-3-amine | 1.0 | Substrate |

| Alkyl Halide (R-X) | 1.1 - 1.2 | Electrophile (Br or I preferred) |

| Cesium Carbonate ( | 2.0 | Base (Promotes N1 selectivity) |

| DMF (Anhydrous) | 0.2 M | Solvent (Polar aprotic) |

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Add the pyrazole substrate (1.0 equiv) and anhydrous DMF (concentration ~0.2 M). Stir until fully dissolved.

-

Deprotonation: Add

(2.0 equiv) in a single portion.[1] Stir at Room Temperature (RT) for 30 minutes.-

Note: The suspension may change color (often yellow/orange) indicating anion formation.[1]

-

-

Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[1]

-

Reaction: Stir at RT. Monitor by LC-MS or TLC.[1]

-

Time: Typically 2–4 hours for primary halides.[1]

-

Heat: If reaction is sluggish after 4 hours, heat to 50°C. Avoid overheating to prevent exocyclic amine dialkylation.

-

-

Workup:

-

Purification: Flash Chromatography (Hexane/EtOAc gradient). The N1 isomer is usually less polar than the N2 isomer.[1]

Protocol B: Mitsunobu Reaction (Stereocontrolled)

Objective: N-alkylation using secondary alcohols or when avoiding strong electrophiles.[1] Best For: Chiral secondary alcohols, complex scaffolds.[1]

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Substrate | 1.0 | Nucleophile |

| Alcohol (R-OH) | 1.2 | Electrophile Source |

| Triphenylphosphine ( | 1.5 | Reductant |

| DIAD/DEAD | 1.5 | Oxidant (Azo compound) |

| THF (Anhydrous) | 0.15 M | Solvent |

Step-by-Step Procedure

-

Setup: Dissolve Substrate (1.0 eq), Alcohol (1.2 eq), and

(1.5 eq) in anhydrous THF under -

Addition: Add DIAD (1.5 eq) dropwise over 10–15 minutes.

-

Critical: Maintain temperature <5°C during addition to prevent side reactions.[1]

-

-

Reaction: Allow to warm to RT and stir overnight (12–16 h).

-

Workup: Concentrate directly onto silica gel or perform aqueous workup (EtOAc/Sat.[1]

).[1] -

Purification: Column chromatography.[1][5] Note that Phosphine oxide (

) is a byproduct that must be separated.[1]

Protocol C: Exocyclic Amine Alkylation (Reductive Amination)

Objective: Functionalization of the exocyclic amine (–

Step-by-Step Procedure

-

Imine Formation: Dissolve pyrazole (1.0 eq) and Aldehyde (1.1 eq) in DCE (Dichloroethane).

-

Acid Catalysis: Add Acetic Acid (2.0 eq). Stir 1 hour at RT.

-

Reduction: Add Sodium Triacetoxyborohydride (

, 1.5 eq). Stir 4–16 hours.[1] -

Quench: Sat.

. Extract with DCM.[1]

Part 4: Quality Control & Validation (Self-Validating System)

The most critical step is distinguishing the N1-alkyl (desired) from the N2-alkyl (minor) isomer.[1] Standard 1H NMR is often insufficient due to similar shifts.[1]

The NOESY Diagnostic Test

You must run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.[1]

| Feature | N1-Alkyl Product (3-amino) | N2-Alkyl Product (5-amino) |

| Structure | Alkyl is adjacent to C5-H | Alkyl is adjacent to C3- |

| Key NOE Signal | Strong cross-peak between N-Alkyl protons and Pyrazole C5-H singlet.[1] | NO cross-peak to aromatic C-H. Possible weak cross-peak to broad |

| Chemical Shift | C5-H typically | C3-H (if applicable) would be different, but here C4 is Ph.[1] |

QC Workflow Diagram

Figure 2: Validation logic using 2D NMR to confirm regiochemistry.

Part 5: References

-

Norman, N. J., et al. (2022).[1] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry. [Link][1]

-

Context: Establishes the base/solvent effects (K2CO3/DMSO vs others) favoring N1 alkylation and provides crystallographic proof.

-

-

Fustero, S., et al. (2013).[1] "Regioselective Synthesis of 1-Substituted Pyrazoles." Molecules, 18(12).[1] [Link][1]

-

Context: Comprehensive review of regioselectivity in pyrazoles, discussing steric vs electronic control.

-

-

Kornienko, A., et al. (2014).[1] "Chemistry of 3-aminopyrazoles." Arkivoc. [Link][1]

-

Context: Detailed reactivity profiles of the 3-aminopyrazole scaffold.

-

-

Oxford Instruments. (Application Note). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR." [Link]

Sources

The Strategic Role of N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern agrochemical discovery, forming the backbone of numerous commercially successful fungicides, herbicides, and insecticides.[1][2] This technical guide focuses on the synthesis and application of a key intermediate, N,N-dimethyl-4-phenyl-1H-pyrazol-3-amine , in the development of novel crop protection agents. We provide a comprehensive overview of its synthesis, beginning with the foundational 3-amino-4-phenyl-1H-pyrazole, and detail its subsequent derivatization. Particular emphasis is placed on its application in the synthesis of pyrazole-urea compounds, a class of molecules with demonstrated herbicidal activity. This document furnishes detailed, step-by-step protocols, explains the chemical rationale behind the methodologies, and presents quantitative data and visual workflows to empower researchers in the field of agrochemical synthesis.

Introduction: The Pyrazole Moiety as a Privileged Scaffold in Agrochemicals

Pyrazole derivatives are a critical class of five-membered heterocyclic compounds that have demonstrated a broad spectrum of biological activities.[1] Their versatile structure allows for a high degree of functionalization, enabling the fine-tuning of their physicochemical properties and biological targets.[2] In the agrochemical industry, pyrazole-based compounds have been successfully commercialized to combat a wide range of agricultural threats.

-

Fungicides: Many pyrazole derivatives function as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi.[2] Notable examples include Pyraclostrobin and Bixafen.[2][3]

-

Insecticides: Pyrazole-based insecticides often target the nervous system of insects. Fipronil, for instance, is a potent antagonist of the GABA-gated chloride channel.[2]

-

Herbicides: A significant class of pyrazole herbicides are inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment biosynthesis in plants.[4]